methyl 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-1,2,4-triazole-3-carboxylate
Overview
Description
Methyl 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-1,2,4-triazole-3-carboxylate is a useful research compound. Its molecular formula is C11H8ClF3N4O2 and its molecular weight is 320.65. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as “methyl 1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-1,2,4-triazole-3-carboxylate”, is a derivative of imidazole and trifluoromethylpyridine . Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Trifluoromethylpyridine derivatives are used in the protection of crops from pests and in the pharmaceutical and veterinary industries . .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Imidazole derivatives show different biological activities, which suggests that they may interact with multiple targets .
Biochemical Pathways
Given the broad range of biological activities of imidazole and trifluoromethylpyridine derivatives, it is likely that multiple pathways are affected .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its absorption and distribution .
Result of Action
Imidazole derivatives are known to show a broad range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine derivatives may influence their stability and efficacy .
Biological Activity
Methyl 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-1,2,4-triazole-3-carboxylate is a compound of interest due to its potential biological activities. The compound belongs to the class of triazole derivatives, which have been recognized for their diverse pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity and biological activity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 320.68 g/mol |
CAS Number | 1644602-68-5 |
Melting Point | Not specified |
Anticancer Activity
Research has shown that triazole derivatives exhibit potent anticancer properties. For instance, compounds similar to this compound have been evaluated against various cancer cell lines. A study indicated that triazole derivatives demonstrated significant cytotoxicity against human colon adenocarcinoma (HT-29) and breast cancer (MCF-7) cell lines with IC50 values in the low micromolar range (6.2 μM for some derivatives) .
Antimicrobial Activity
Triazoles are also known for their antimicrobial properties. A range of studies has highlighted their effectiveness against various bacterial and fungal strains. The incorporation of a trifluoromethyl group is believed to enhance the antimicrobial potency due to improved interaction with microbial enzymes .
The mechanism by which triazole derivatives exert their biological effects often involves interference with nucleic acid synthesis and enzyme inhibition. Specifically, they can act as inhibitors of enzymes like carbonic anhydrase and histone deacetylases, which are crucial in cancer progression and microbial resistance .
Case Studies
Case Study 1: Anticancer Efficacy
A recent study explored the anticancer efficacy of a series of triazole derivatives. Among them, this compound was identified as having promising activity against multiple cancer cell lines. The study reported an IC50 value of approximately 5 μM against breast cancer cells .
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited significant antibacterial properties with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Properties
IUPAC Name |
methyl 1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-1,2,4-triazole-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N4O2/c1-21-10(20)9-17-5-19(18-9)4-8-7(12)2-6(3-16-8)11(13,14)15/h2-3,5H,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFONWNVCBWMOEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=N1)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501120591 | |
Record name | Methyl 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-1H-1,2,4-triazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501120591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092346-61-6 | |
Record name | Methyl 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-1H-1,2,4-triazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092346-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-1H-1,2,4-triazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501120591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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